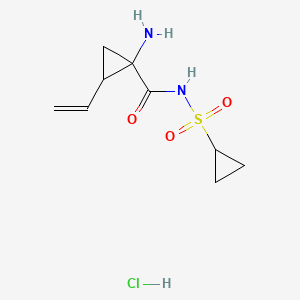![molecular formula C17H11ClN4O4 B15219447 Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- CAS No. 647853-08-5](/img/structure/B15219447.png)
Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro group, a nitro group, and a pyrimidin-2-yloxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(pyrimidin-2-yloxy)aniline under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like DMF or ethanol
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-Amino-5-chloro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized aromatic compounds
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrimidin-2-yloxy group enhances the compound’s ability to bind to nucleic acids or proteins, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitro-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)benzamide
- 2-Chloro-5-methyl-4-nitropyridine 1-oxide
Uniqueness
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and binding affinity to biological targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
647853-08-5 |
|---|---|
Fórmula molecular |
C17H11ClN4O4 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-N-(4-pyrimidin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-15-7-4-12(22(24)25)10-14(15)16(23)21-11-2-5-13(6-3-11)26-17-19-8-1-9-20-17/h1-10H,(H,21,23) |
Clave InChI |
KHYKKZNXKFGIHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


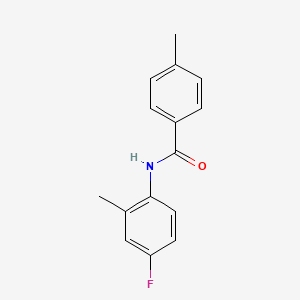
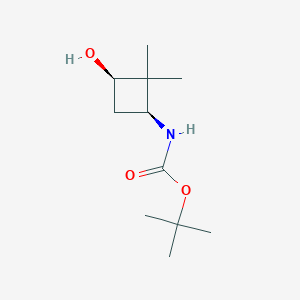
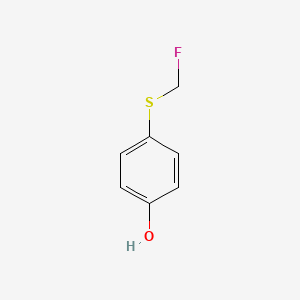
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

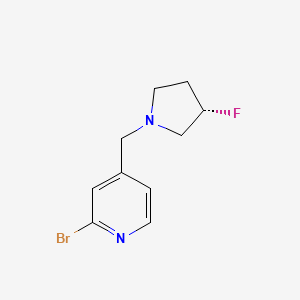
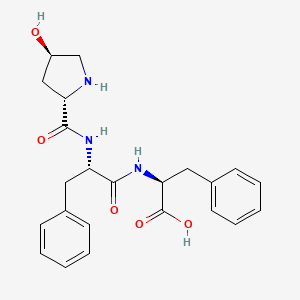
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)

![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
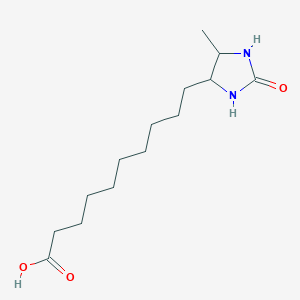
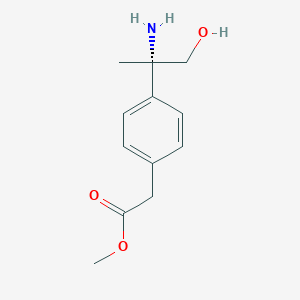
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
